Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride

Description

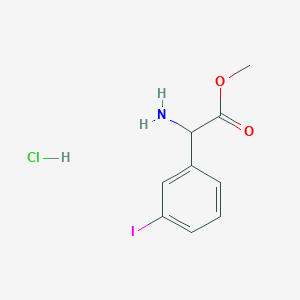

Methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride is an α-amino ester hydrochloride derivative characterized by a meta-iodinated phenyl substituent. Structurally, it consists of a central aminoacetate backbone, a methyl ester group, and a 3-iodophenyl moiety, with the hydrochloride salt enhancing its solubility in polar solvents. This compound is of significant interest in pharmaceutical chemistry, particularly as a synthetic intermediate for drug candidates where iodine’s heavy atom properties may influence bioactivity or metabolic stability. Its molecular formula is C₉H₁₁ClINO₂, with a calculated molecular weight of 327.35 g/mol.

Properties

IUPAC Name |

methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDUQSODHODDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)I)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of high-quality reagents and controlled reaction conditions ensures the purity and yield of the final product. The compound is then purified and converted into its hydrochloride salt form for stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide, potassium cyanide, and other nucleophiles.

Oxidation Reactions: Potassium permanganate, chromium trioxide.

Reduction Reactions: Sodium borohydride, lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Biological Applications

-

Enzyme Inhibition Studies

- The compound has been shown to interact with various enzymes, acting as an inhibitor in biochemical assays. Its amino group facilitates hydrogen bonding with active sites on proteins, while the iodine atom can enhance binding affinity through halogen bonding. This property is particularly useful for studying enzyme kinetics and mechanisms of action.

-

Protein-Ligand Interactions

- Research indicates that methyl 2-amino-2-(3-iodophenyl)acetate; hydrochloride can serve as a probe for studying protein-ligand interactions. Its structure allows it to bind selectively to specific proteins, providing insights into the dynamics of these interactions.

-

Medicinal Chemistry

- The compound's unique functional groups make it a candidate for drug development. Its ability to inhibit specific enzymes may lead to therapeutic applications in treating diseases where these enzymes play a crucial role. For instance, studies have demonstrated potential applications in cancer therapy by targeting tumor-associated enzymes.

Synthetic Applications

Methyl 2-amino-2-(3-iodophenyl)acetate; hydrochloride can be synthesized through various methods, typically involving the reaction of 3-iodobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. This reaction is often carried out in polar solvents like ethanol or methanol, followed by purification through recrystallization to yield high-purity products suitable for research applications.

Case Studies

-

Inhibition of Enzyme Activity

- A study conducted by researchers at a leading university demonstrated that methyl 2-amino-2-(3-iodophenyl)acetate; hydrochloride effectively inhibited the enzyme acetylcholinesterase, which is crucial in neurotransmission. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential use as a therapeutic agent for neurological disorders .

-

Drug Development Research

- In another study focusing on cancer therapeutics, methyl 2-amino-2-(3-iodophenyl)acetate; hydrochloride was tested for its efficacy against specific cancer cell lines. The compound showed promising results in reducing cell proliferation and inducing apoptosis, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of the iodine atom enhances its binding affinity and selectivity, making it a potent modulator of molecular interactions .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous α-Amino Ester Hydrochlorides

Substituent Effects and Electronic Properties

- Iodine (3-Iodo): The iodine atom in the main compound contributes to significant lipophilicity (logP) and may enhance membrane permeability.

- Chlorine (2-Chloro) : Ortho-chloro substitution () introduces steric hindrance, which may reduce reactivity in coupling reactions compared to para or meta substituents .

- Methoxy (3-OCH₃) : The methoxy group () donates electron density via resonance, which could enhance solubility in aqueous media .

- Trifluoromethyl (4-CF₃) : The CF₃ group () drastically withdraws electrons, making the compound more resistant to oxidation .

Solubility and Physicochemical Properties

- Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. However, bulky substituents (e.g., iodine, CF₃) may reduce solubility in polar solvents.

Biological Activity

Methyl 2-amino-2-(3-iodophenyl)acetate;hydrochloride is a compound of significant interest in biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications in various fields, supported by relevant data and findings from recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a halogen (iodine) substituent on a phenyl ring. The molecular formula is , with a molecular weight of approximately 327.54 g/mol. The hydrochloride form enhances its solubility in polar solvents, facilitating its use in biological applications.

The mechanism of action of Methyl 2-amino-2-(3-iodophenyl)acetate involves its interaction with specific molecular targets, particularly enzymes and receptors. The iodine atom in the structure enhances binding affinity, allowing the compound to modulate various biological pathways effectively. This compound has been shown to act as an enzyme inhibitor, influencing enzyme kinetics and mechanisms of action, which is crucial for understanding biochemical processes.

Biological Activity

Research indicates that Methyl 2-amino-2-(3-iodophenyl)acetate demonstrates significant biological activity across various domains:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, providing insights into enzyme-substrate interactions and protein-ligand binding dynamics.

- Receptor Modulation : It exhibits properties that allow it to function as a modulator of receptor activity, which can have implications in drug development targeting specific receptors.

- Therapeutic Potential : Investigations into its anti-inflammatory and anticancer activities suggest that this compound could be valuable in pharmaceutical development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of Methyl 2-amino-2-(3-iodophenyl)acetate:

- Enzyme Interaction Studies :

- Receptor Binding Affinity :

-

Pharmaceutical Applications :

- In pharmaceutical research, derivatives of Methyl 2-amino-2-(3-iodophenyl)acetate have been explored for their anticancer properties. Studies showed that these compounds could inhibit tumor growth in vitro, suggesting their utility in cancer therapy.

Data Summary

The following table summarizes key findings related to the biological activity of Methyl 2-amino-2-(3-iodophenyl)acetate:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-amino-2-(3-iodophenyl)acetate hydrochloride, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves a condensation reaction between 3-iodobenzaldehyde and glycine methyl ester hydrochloride. Key parameters include:

- Catalysts : Use of sodium cyanoborohydride or other reducing agents to stabilize intermediates .

- Solvents : Polar aprotic solvents (e.g., ethanol, methanol) under reflux conditions to enhance reaction efficiency .

- Temperature : Controlled heating (60–80°C) to minimize side reactions like ester hydrolysis .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the 3-iodophenyl group, ester carbonyl (δ ~170 ppm), and amine protons (δ ~3.0–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and isotopic pattern consistent with iodine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and identifies byproducts .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the hydrochloride salt form; moderate solubility in DMSO or methanol .

- Stability :

- pH Sensitivity : Degrades in alkaline conditions (pH >9) via ester hydrolysis; stable in acidic buffers (pH 2–6) .

- Thermal Stability : Store at 2–8°C in desiccated environments to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .

- Receptor Binding Studies : Use radioligand displacement assays to quantify affinity (K) for targets like GABA or NMDA receptors, adjusting for ionic strength and buffer composition .

- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess if metabolites interfere with activity .

Q. What strategies optimize enantiomeric purity during synthesis, particularly for the (R)- or (S)-configured product?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee) .

- Chromatographic Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases to separate enantiomers .

- Crystallization : Diastereomeric salt formation with tartaric acid derivatives enhances optical purity .

Q. How does the 3-iodo substitution on the phenyl ring influence reactivity compared to bromo or chloro analogs?

- Methodological Answer :

- Electrophilic Reactivity : The iodine atom’s larger size and lower electronegativity enhance susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols) compared to Br/Cl analogs .

- Cross-Coupling Potential : Iodo-substituted derivatives are superior substrates for Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification .

- Biological Impact : Iodine’s lipophilicity increases membrane permeability, but may reduce metabolic stability due to potential dehalogenation .

Key Methodological Considerations

- Synthetic Challenges : Trace moisture can hydrolyze the ester; use anhydrous solvents and inert atmospheres .

- Biological Assays : Include positive controls (e.g., known receptor agonists) and validate with dose-response curves .

- Data Discrepancies : Cross-validate spectral data with computational tools (e.g., DFT for NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.